molecular formula C12H13N3O2 B6354789 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1019009-99-4

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B6354789
CAS RN: 1019009-99-4
M. Wt: 231.25 g/mol
InChI Key: ZKLKTEAIMLWLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, also known as 5-APA, is an organic compound with a molecular formula of C9H11N3O2. It is an aromatic and heterocyclic compound with a pyrazole ring. 5-APA is a versatile compound with various applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. It is used as a starting material for the synthesis of various drugs, such as sulfonamides and other derivatives. It is also used as a reagent for the synthesis of various compounds, such as amides, esters, and nitriles.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid in lab experiments include its versatility, ease of synthesis, and low cost. It is also a non-toxic and non-irritating compound. The main limitation of using 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid in lab experiments is that it is not very stable and can easily decompose.

Future Directions

There are numerous potential future directions for the use of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid in scientific research. One potential future direction is the development of new drugs and therapeutic agents based on 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. Another potential future direction is the development of new materials and polymers based on 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. In addition, 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid could be used in the synthesis of new heterocyclic compounds and other organic compounds. Finally, 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid could be used to study the biochemical and physiological effects of various compounds and to develop new therapeutic agents.

Synthesis Methods

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid can be synthesized from a variety of methods. One of the most common methods involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst. This reaction produces an intermediate, which is then reacted with ammonia to form 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. Another method involves the reaction of 1,2-dimethylbenzene-1,2-dicarboxylic acid with ethyl acetoacetate in the presence of a base catalyst. This reaction produces an intermediate, which is then reacted with ammonia to form 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid has been used in various scientific research applications. It is used as a starting material for the synthesis of various drugs, such as sulfonamides and other derivatives. It is also used as a reagent for the synthesis of various compounds, such as amides, esters, and nitriles. In addition, 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrazolines. It has also been used in the synthesis of various polymers and other materials.

properties

IUPAC Name

5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-3-4-10(8(2)5-7)15-11(13)9(6-14-15)12(16)17/h3-6H,13H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLKTEAIMLWLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

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